molecular formula C10H6F3N B13900927 3-(Trifluoromethyl)bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile CAS No. 242473-45-6

3-(Trifluoromethyl)bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile

Cat. No.: B13900927
CAS No.: 242473-45-6
M. Wt: 197.16 g/mol
InChI Key: NDAKNHSZKDWEBV-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)bicyclo[420]octa-1,3,5-triene-7-carbonitrile is a complex organic compound characterized by its unique bicyclic structure and the presence of a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethyl)bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile typically involves a multi-step process. One common method includes the use of a rhodium (I) complex as a catalyst. The synthesis proceeds through a reaction sequence involving head-to-tail homocoupling of terminal aryl alkynes followed by zipper annulation of the resulting gem-enyne . The reaction conditions often require precise control of temperature and pressure to ensure the desired product yield.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of tandem catalysis and the use of flexible NHC-based pincer ligands are likely employed to achieve efficient synthesis on a larger scale .

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using suitable reducing agents to yield reduced derivatives.

    Substitution: The trifluoromethyl group and other substituents can undergo substitution reactions with appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(Trifluoromethyl)bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3-(Trifluoromethyl)bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to participate in various chemical reactions, while the bicyclic structure provides stability and rigidity. These interactions can influence biological pathways and processes, making the compound valuable for research in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Trifluoromethyl)bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These characteristics make it particularly valuable in applications where these properties are desired.

Properties

CAS No.

242473-45-6

Molecular Formula

C10H6F3N

Molecular Weight

197.16 g/mol

IUPAC Name

3-(trifluoromethyl)bicyclo[4.2.0]octa-1(6),2,4-triene-7-carbonitrile

InChI

InChI=1S/C10H6F3N/c11-10(12,13)8-1-2-9-6(4-8)3-7(9)5-14/h1-2,4,7H,3H2

InChI Key

NDAKNHSZKDWEBV-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C1C=C(C=C2)C(F)(F)F)C#N

Origin of Product

United States

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